molecular formula C7H5BrINO2 B13449040 4-Amino-3-bromo-5-iodobenzoic acid

4-Amino-3-bromo-5-iodobenzoic acid

Cat. No.: B13449040
M. Wt: 341.93 g/mol
InChI Key: NTSQWQFKOZFZPZ-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids. It is characterized by the presence of amino, bromo, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4-aminobenzoic acid under controlled conditions. The reaction conditions often include the use of bromine and iodine in the presence of catalysts or specific solvents to achieve selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo and iodo) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the halogens.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Coupling Products: Complex organic molecules with extended conjugation.

Scientific Research Applications

4-Amino-3-bromo-5-iodobenzoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the development of diagnostic agents and therapeutic compounds.

    Industry: In the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-iodobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-iodobenzoic acid
  • 4-Amino-3-bromo-5-iodobenzoic acid ethyl ester
  • 3-Bromo-4-iodobenzoic acid

Uniqueness

This compound is unique due to the presence of both amino and halogen substituents, which provide a combination of reactivity and functionality not commonly found in other compounds. This makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules.

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

4-amino-3-bromo-5-iodobenzoic acid

InChI

InChI=1S/C7H5BrINO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

NTSQWQFKOZFZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)C(=O)O

Origin of Product

United States

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